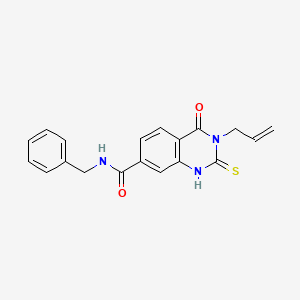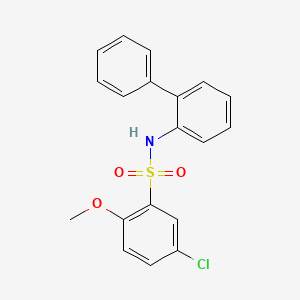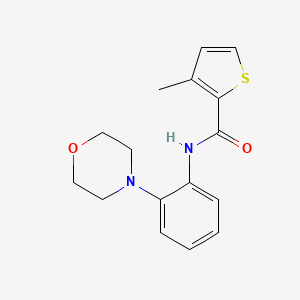
1-(3-Amino-3-oxopropyl)pyrrolidine-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-Amino-3-oxopropyl)pyrrolidine-2-carboxamide, also known as AOPP, is a small molecule that has been extensively studied in the field of biochemistry and pharmacology. AOPP is a derivative of proline, an amino acid that is commonly found in proteins. AOPP has been shown to have a wide range of biological activities, including anti-inflammatory, antioxidant, and antitumor effects. In
Mecanismo De Acción
The exact mechanism of action of 1-(3-Amino-3-oxopropyl)pyrrolidine-2-carboxamide is not fully understood, but it is thought to involve the inhibition of oxidative stress and inflammation. 1-(3-Amino-3-oxopropyl)pyrrolidine-2-carboxamide has been shown to inhibit the production of ROS and to increase the activity of antioxidant enzymes, such as superoxide dismutase (SOD) and catalase. 1-(3-Amino-3-oxopropyl)pyrrolidine-2-carboxamide has also been shown to inhibit the expression of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6).
Biochemical and Physiological Effects
1-(3-Amino-3-oxopropyl)pyrrolidine-2-carboxamide has been shown to have a wide range of biochemical and physiological effects. It has been shown to inhibit the production of ROS and to protect against oxidative stress. 1-(3-Amino-3-oxopropyl)pyrrolidine-2-carboxamide has also been shown to inhibit the expression of pro-inflammatory cytokines, such as TNF-α and IL-6. In addition, 1-(3-Amino-3-oxopropyl)pyrrolidine-2-carboxamide has been shown to have neuroprotective effects and to improve cognitive function in animal models of Alzheimer's disease. 1-(3-Amino-3-oxopropyl)pyrrolidine-2-carboxamide has also been shown to have antitumor effects and to inhibit the growth and proliferation of cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 1-(3-Amino-3-oxopropyl)pyrrolidine-2-carboxamide in lab experiments is its wide range of biological activities. 1-(3-Amino-3-oxopropyl)pyrrolidine-2-carboxamide has been shown to have anti-inflammatory, antioxidant, and antitumor effects, making it a useful tool for studying these processes. However, one limitation of using 1-(3-Amino-3-oxopropyl)pyrrolidine-2-carboxamide is its relatively low solubility in water, which can make it difficult to work with in certain experiments.
Direcciones Futuras
There are many potential future directions for research on 1-(3-Amino-3-oxopropyl)pyrrolidine-2-carboxamide. One area of interest is its potential use as a therapeutic agent for neurodegenerative diseases, such as Alzheimer's disease. 1-(3-Amino-3-oxopropyl)pyrrolidine-2-carboxamide has been shown to have neuroprotective effects and to improve cognitive function in animal models of Alzheimer's disease, making it a promising candidate for further study. Another area of interest is its potential use as an anticancer agent. 1-(3-Amino-3-oxopropyl)pyrrolidine-2-carboxamide has been shown to have antitumor effects and to inhibit the growth and proliferation of cancer cells, making it a potential candidate for cancer treatment. Finally, further research is needed to fully understand the mechanism of action of 1-(3-Amino-3-oxopropyl)pyrrolidine-2-carboxamide and its potential use in other biological processes.
Métodos De Síntesis
1-(3-Amino-3-oxopropyl)pyrrolidine-2-carboxamide can be synthesized using a variety of methods. One common method involves the reaction of proline with acetylacetone to form 3-acetylproline. This compound is then reacted with hydroxylamine to form 3-hydroxyproline. Finally, 3-hydroxyproline is reacted with ethyl chloroformate to form 1-(3-Amino-3-oxopropyl)pyrrolidine-2-carboxamide. Other methods involve the use of different starting materials and reagents, but the basic principle remains the same.
Aplicaciones Científicas De Investigación
1-(3-Amino-3-oxopropyl)pyrrolidine-2-carboxamide has been studied extensively in the field of biochemistry and pharmacology. It has been shown to have a wide range of biological activities, including anti-inflammatory, antioxidant, and antitumor effects. 1-(3-Amino-3-oxopropyl)pyrrolidine-2-carboxamide has also been shown to inhibit the production of reactive oxygen species (ROS) and to protect against oxidative stress. In addition, 1-(3-Amino-3-oxopropyl)pyrrolidine-2-carboxamide has been shown to have neuroprotective effects and to improve cognitive function in animal models of Alzheimer's disease.
Propiedades
IUPAC Name |
1-(3-amino-3-oxopropyl)pyrrolidine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15N3O2/c9-7(12)3-5-11-4-1-2-6(11)8(10)13/h6H,1-5H2,(H2,9,12)(H2,10,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CIBHRFGYWHIIIR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)CCC(=O)N)C(=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Amino-3-oxopropyl)pyrrolidine-2-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![Ethyl 2-butan-2-ylimino-2-[2-[2-chloro-5-(trifluoromethyl)phenyl]hydrazinyl]acetate](/img/structure/B7543509.png)
![1-[3,5-Bis(2,2,2-trifluoroethoxy)phenyl]-3-(4-nitrophenyl)urea](/img/structure/B7543512.png)




![N-[1-[(4-methyl-1,3-thiazol-2-yl)amino]-1-oxo-3-phenylpropan-2-yl]thiophene-2-carboxamide](/img/structure/B7543543.png)

![N-[3-(dimethylsulfamoyl)phenyl]-2-(1H-perimidin-2-ylsulfanyl)acetamide](/img/structure/B7543567.png)
![4,5-Dihydro-naphtho[1,2-d]thiazol-2-ylamine hydroiodide](/img/structure/B7543588.png)
